

# Limitations of DiaPep277 as a therapeutic agent

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## Compound of Interest

Compound Name: DiaPep277

Cat. No.: B3062130

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## DiaPep277 Technical Support Center

This technical support center provides researchers, scientists, and drug development professionals with information regarding the limitations of **DiaPep277** as a therapeutic agent. The following troubleshooting guides and frequently asked questions (FAQs) address potential issues and summarize key findings from clinical investigations.

## Frequently Asked Questions (FAQs)

Q1: What was the primary reason for the discontinuation of **DiaPep277**'s clinical development?

A1: The clinical development of **DiaPep277** was terminated due to serious misconduct, including the manipulation of clinical trial data.<sup>[1][2][3][4]</sup> In September 2014, Hyperion Therapeutics, which had acquired the developer Andromeda Biotech, announced the discovery that Andromeda employees had improperly received unblinded data from the DIA-AID 1 clinical trial and manipulated it to produce favorable results.<sup>[2][4]</sup> This led to the halt of the drug's development, as it left no viable regulatory path forward.<sup>[2][3]</sup>

Q2: What was the proposed mechanism of action for **DiaPep277**?

A2: **DiaPep277** is a 24-amino-acid peptide derived from the human 60 kDa heat shock protein (HSP60).<sup>[5][6]</sup> The proposed mechanism of action was immunomodulation. It was hypothesized that **DiaPep277** would shift the autoimmune response in Type 1 Diabetes from a destructive T-helper 1 (Th1) phenotype to a protective T-helper 2 (Th2) cytokine phenotype.<sup>[6]</sup> This was intended to prevent the immune system's destruction of insulin-producing pancreatic beta cells.<sup>[1][5][6]</sup>

Q3: What were the key efficacy endpoints in the **DiaPep277** clinical trials?

A3: The primary efficacy endpoint in the Phase 3 DIA-AID 1 trial was the change from baseline in the area under the glucagon-stimulated C-peptide curve.<sup>[7][8]</sup> C-peptide levels are a marker for endogenous insulin secretion and residual  $\beta$ -cell function.<sup>[7]</sup> Secondary endpoints included changes in mixed-meal stimulated C-peptide secretion, fasting C-peptide levels, and achieving a target HbA1c of  $\leq 7\%$ .<sup>[7][8]</sup>

Q4: Did **DiaPep277** show any efficacy in preserving beta-cell function in clinical trials?

A4: Prior to the discovery of data manipulation, the results of the Phase 3 DIA-AID 1 trial suggested that **DiaPep277** had a positive effect on preserving beta-cell function. The manipulated data showed that patients treated with **DiaPep277** maintained significantly higher glucagon-stimulated C-peptide secretion levels compared to the placebo group.<sup>[7][8]</sup> However, a Phase II trial in children with recent-onset Type 1 Diabetes found no beneficial effect of **DiaPep277** in preserving beta-cell function or improving metabolic control.<sup>[9]</sup> Another Phase II study in adults showed a modest trend towards better maintenance of beta-cell function at certain doses.<sup>[10]</sup>

Q5: What was the safety and tolerability profile of **DiaPep277** in clinical trials?

A5: Across multiple clinical trials, **DiaPep277** was reported to be safe and well-tolerated.<sup>[7][9]</sup><sup>[11]</sup> No serious drug-related adverse events were recorded in a Phase II trial in children, and the safety profile was similar between the treatment and placebo groups in an extension of another Phase II trial.<sup>[9][11]</sup> The DIA-AID 1 Phase 3 trial also reported an excellent safety profile, with no safety concerns after exposing over 500 patients to the drug for up to two years.<sup>[7]</sup>

## Troubleshooting Guide

Problem: Inconsistent or unexpected results in in-vitro T-cell response assays with **DiaPep277**.

- Possible Cause 1: Peptide Stability. Ensure the proper storage and handling of the **DiaPep277** peptide. Peptides can be sensitive to degradation, which may affect their biological activity.

- Possible Cause 2: Cell Population Heterogeneity. The response to **DiaPep277** may be dependent on the specific subset of T-cells. Ensure that the appropriate T-cell populations are being isolated and analyzed.
- Possible Cause 3: Inappropriate Assay Conditions. The in-vitro culture and stimulation conditions can significantly impact T-cell responses. Refer to established protocols for T-cell assays and optimize conditions as needed.

Problem: Lack of efficacy in animal models of Type 1 Diabetes.

- Possible Cause 1: Animal Model Selection. The efficacy of **DiaPep277** was initially demonstrated in non-obese diabetic (NOD) mice.[\[11\]](#)[\[12\]](#) Ensure that the chosen animal model is appropriate for studying the immunomodulatory effects of this peptide.
- Possible Cause 2: Dosing and Administration Route. The dose and route of administration can influence the therapeutic outcome. Refer to the methodologies of published studies to ensure an appropriate regimen.
- Possible Cause 3: Timing of Intervention. The timing of treatment initiation relative to disease onset is crucial for immunomodulatory therapies. Treatment may be more effective in the early stages of autoimmune response.

## Data from Clinical Trials

Table 1: Summary of Efficacy Results from the DIA-AID 1 Phase 3 Trial (Manipulated Data)

Efficacy Endpoint	DiaPep277 Group	Placebo Group	P-value
Change in Glucagon-Stimulated C-peptide AUC			
Modified Intent-to-Treat (mITT) Population	-3.108 nmol/L/20 min	-4.058 nmol/L/20 min	0.037
Per-Protocol (PP) Population	-2.857 nmol/L/20 min	-4.058 nmol/L/20 min	0.011
Patients Maintaining Target HbA1c ( $\leq 7\%$ )			
mITT Population	56%	44%	0.03
PP Population	60%	45%	0.0082
Patients in Partial Remission			
mITT Population	38%	29%	0.08
PP Population	42%	30%	0.035

Data from Raz et al., Diabetes Care, 2014.[7] It is critical to note that this data was found to be manipulated.

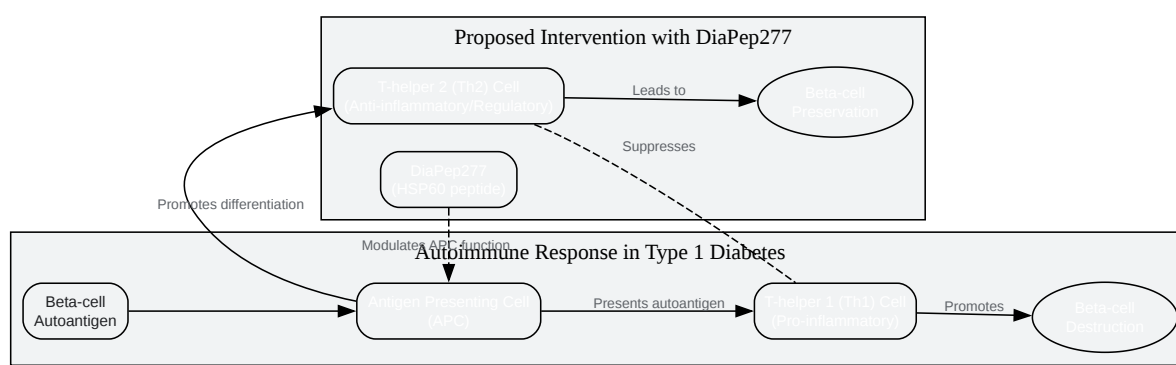
## Experimental Protocols

Protocol: Glucagon Stimulation Test for C-Peptide Measurement (as described in the DIA-AID 1 trial)

- Patient Preparation: Patients should fast overnight for at least 8 hours.
- Baseline Sample: A baseline blood sample is collected for C-peptide measurement.
- Glucagon Administration: 1 mg of glucagon is administered intravenously over 1 minute.

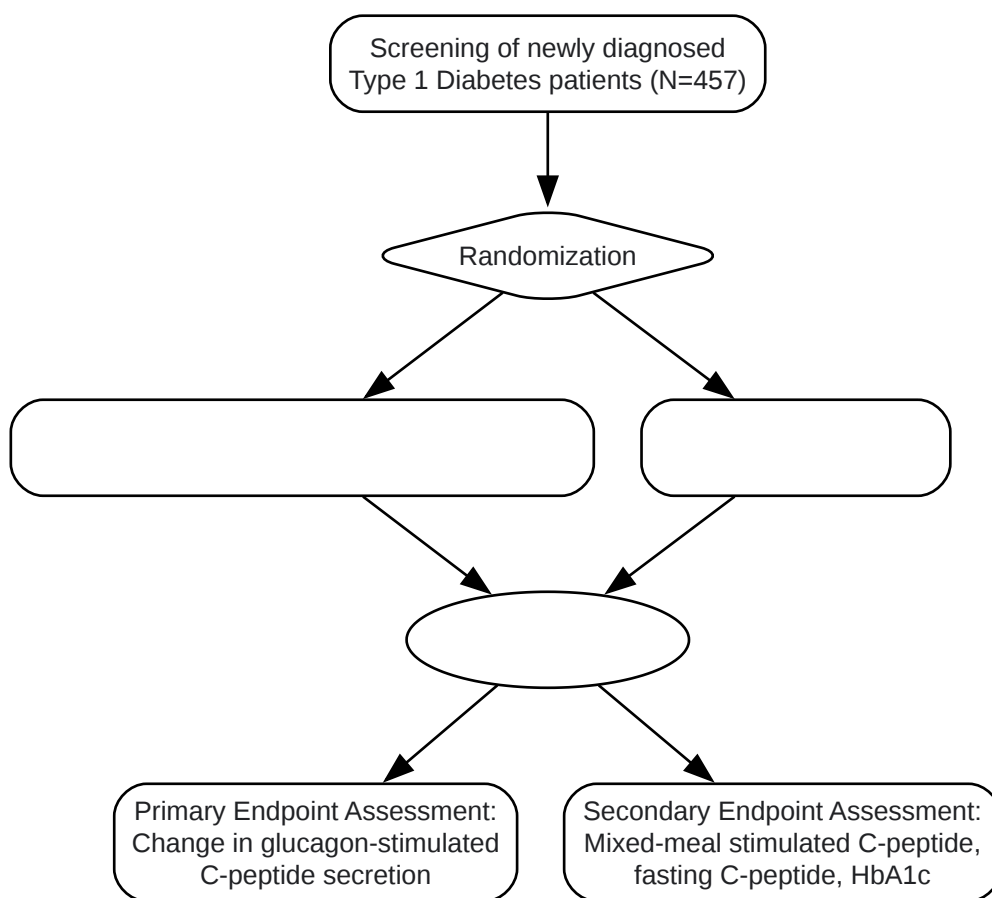
- Post-Stimulation Samples: Blood samples for C-peptide measurement are collected at specified time points (e.g., 6 minutes) after glucagon administration.
- Analysis: The area under the curve (AUC) for C-peptide concentration is calculated to assess beta-cell function.

## Visualizations



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Caption: Proposed immunomodulatory mechanism of **DiaPep277**.



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Caption: Simplified workflow of the DIA-AID 1 clinical trial.

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